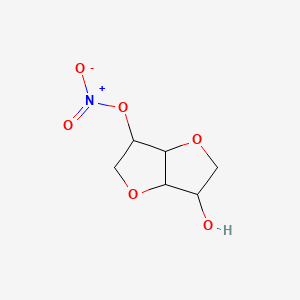

Isoidide mononitrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El mononitrato de isoidida es un compuesto orgánico de nitrato conocido por sus propiedades vasodilatadoras. Se utiliza principalmente en el campo médico para prevenir y tratar la angina de pecho, una afección caracterizada por dolor en el pecho debido a la reducción del flujo sanguíneo al corazón. El mononitrato de isoidida funciona relajando los músculos lisos de los vasos sanguíneos, lo que aumenta el flujo sanguíneo y reduce la carga de trabajo del corazón .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El mononitrato de isoidida se puede sintetizar mediante varios métodos. Un enfoque común implica la acetilación regioselectiva enzimática de isosorbida para producir isosorbida 2-butirato. Este intermedio luego se nitra y desprotege para producir isosorbida 5-mononitrato isoméricamente puro . Otro método implica la hidrogenación regioselectiva del dinitrato de isosorbida sobre óxido de platino (PtO2) o utilizando borohidruro de sodio (NaBH4) activado con ftalocianina de cobalto o hierro .

Métodos de producción industrial: En entornos industriales, el mononitrato de isoidida a menudo se produce a partir de sorbitol. El proceso implica la deshidratación de sorbitol utilizando ácido p-metilfenilsulfónico para obtener anhidrosorbitol, seguido de la protección con óxido de acetilo en presencia de N,N-dimetilaminopiridina. El intermedio protegido luego se nitra utilizando un sistema de ácido nítrico / óxido de acetilo / ácido acético y se desprotege utilizando un sistema de carbonato de potasio-metanol .

Análisis De Reacciones Químicas

Tipos de reacciones: El mononitrato de isoidida experimenta varias reacciones químicas, incluida la nitración, la reducción y la sustitución. El compuesto se puede nitrar para formar dinitrato de isosorbida, que luego se puede reducir para producir mononitrato de isosorbida .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de mononitrato de isoidida incluyen ácido nítrico, óxido de acetilo y borohidruro de sodio. Las condiciones de reacción a menudo implican el uso de catalizadores como óxido de platino o ftalocianina de cobalto .

Productos principales: Los principales productos formados a partir de estas reacciones incluyen dinitrato de isosorbida y mononitrato de isosorbida. Este último es el principal compuesto activo que se utiliza en aplicaciones médicas .

Aplicaciones Científicas De Investigación

El mononitrato de isoidida tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto modelo para estudiar los efectos de las reacciones de nitración y reducción. En biología y medicina, se investiga ampliamente por sus propiedades vasodilatadoras y su posible uso en el tratamiento de enfermedades cardiovasculares . El compuesto también se estudia por sus efectos sobre la morfología de los cristales y sus interacciones con los solventes, lo que puede afectar sus propiedades fisicoquímicas y su procesamiento industrial .

Mecanismo De Acción

El mononitrato de isoidida ejerce sus efectos liberando óxido nítrico, un potente vasodilatador. El óxido nítrico activa la guanilato ciclasa en las células del músculo liso, lo que lleva a un aumento del monofosfato de guanosina cíclico (cGMP). Esto, a su vez, provoca la desfosforilación de las cadenas ligeras de miosina, lo que resulta en la relajación del músculo liso y la vasodilatación . El compuesto se dirige principalmente a las venas y arterias periféricas, reduciendo la precarga cardíaca y, en menor medida, la poscarga .

Comparación Con Compuestos Similares

Compuestos similares: Compuestos similares al mononitrato de isoidida incluyen dinitrato de isosorbida, isosorbida-2-mononitrato e isomannida mononitrato . Estos compuestos comparten propiedades vasodilatadoras similares y se utilizan en el tratamiento de afecciones cardiovasculares.

Singularidad: El mononitrato de isoidida es único debido a su mayor duración de acción en comparación con otros nitratos como la nitroglicerina. Esto se atribuye a su inicio más lento de absorción y metabolismo, lo que lo hace más adecuado para el manejo a largo plazo de la angina de pecho .

Propiedades

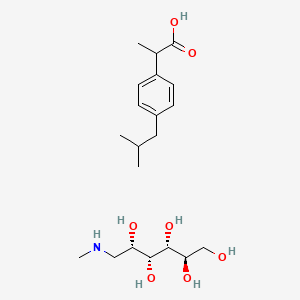

IUPAC Name |

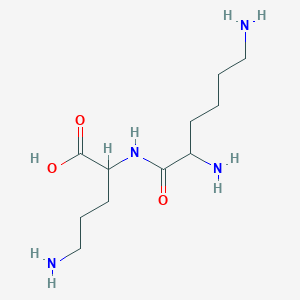

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) nitrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXYYJSYQOXTPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860175 |

Source

|

| Record name | 1,4:3,6-Dianhydro-2-O-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea](/img/structure/B12302807.png)

![1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate](/img/structure/B12302849.png)

![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)

![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)

![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)